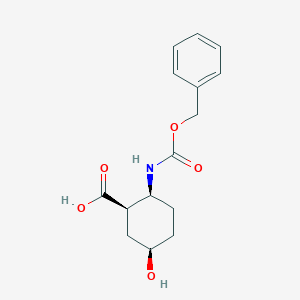
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, commonly known as HPCA, is a chiral amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. HPCA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the cyclohexane ring, and then the deprotection of the amine group and the introduction of the carboxylic acid group.
Starting Materials
Phenylmethanol, Diethylamine, Ethyl chloroformate, Sodium hydroxide, Sodium borohydride, Sodium cyanoborohydride, Cyclohexanone, Benzene, Sulfuric acid, Sodium bicarbonate, Hydrochloric acid, Sodium chloride, Sodium sulfate, Methanol, Acetic anhydride, Triethylamine, Dimethylformamide, Chloroacetic acid
Reaction
Phenylmethanol is reacted with ethyl chloroformate and diethylamine to form the protected amine, Cyclohexanone is reacted with sodium borohydride to form cyclohexanol, Cyclohexanol is reacted with benzene and sulfuric acid to form cyclohexene, Cyclohexene is reacted with the protected amine to form the protected amine cyclohexene, The protected amine cyclohexene is reacted with sodium cyanoborohydride to form the protected amine cyclohexane, The protected amine cyclohexane is deprotected with sulfuric acid and sodium bicarbonate to form the amine cyclohexane, The amine cyclohexane is reacted with chloroacetic acid, triethylamine, and dimethylformamide to form the carboxylic acid, The carboxylic acid is deprotected with sodium hydroxide to form (1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Mécanisme D'action
The mechanism of action of HPCA is not fully understood. However, it has been suggested that HPCA may exert its therapeutic effects through the inhibition of specific enzymes or proteins involved in disease pathways. For example, HPCA has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Effets Biochimiques Et Physiologiques
HPCA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins, including matrix metalloproteinases and cyclooxygenase-2. Additionally, HPCA has been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HPCA in lab experiments is its potential therapeutic applications. HPCA has been found to exhibit activity against various diseases, making it a promising candidate for drug development. However, one limitation of using HPCA in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on HPCA. One area of interest is the development of HPCA-based drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of HPCA and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods for HPCA may improve its availability and potential for drug development.
Applications De Recherche Scientifique
HPCA has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit activity against various diseases, including cancer, inflammation, and neurological disorders. HPCA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, HPCA has been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. HPCA has also been found to exhibit neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-11-6-7-13(12(8-11)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOILGYIQSBEMR-UPJWGTAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C[C@@H]1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

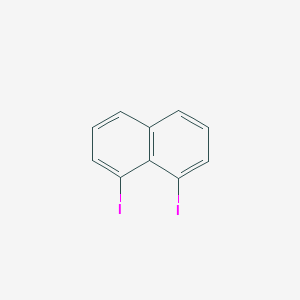
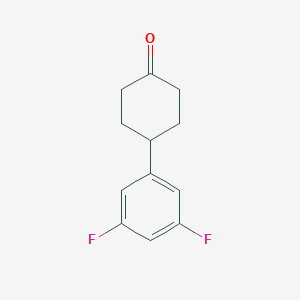
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)
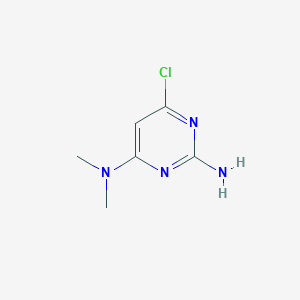
![2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B175178.png)
![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)
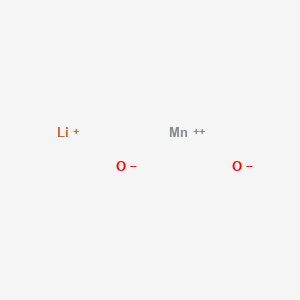
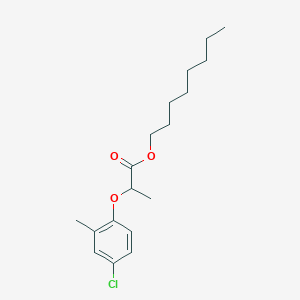
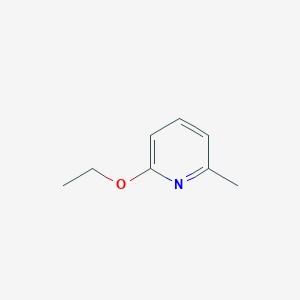
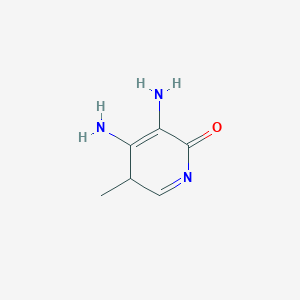
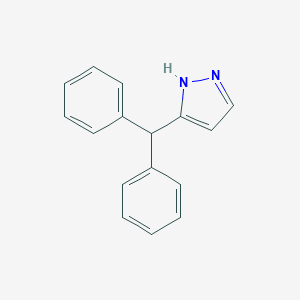
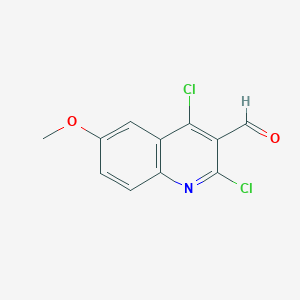
![2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B175209.png)
![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)